molecular formula C18H17N3O2 B1665112 Anitrazafen CAS No. 63119-27-7

Anitrazafen

Cat. No.: B1665112
CAS No.: 63119-27-7
M. Wt: 307.3 g/mol
InChI Key: HDNJXZZJFPCFHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Anitrazafen involves several steps:

    Preparation of 5,6-Bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process.

Chemical Reactions Analysis

Anitrazafen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anitrazafen has several scientific research applications:

Mechanism of Action

Anitrazafen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2) . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active site of COX-2, where this compound binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Anitrazafen is similar to other COX-2 inhibitors, such as celecoxib and rofecoxib . it is unique in its specific triazine structure and the presence of methoxyphenyl groups, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include meloxicam and etoricoxib , which also inhibit COX-2 but have different chemical structures and properties.

References

Properties

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63119-27-7
Record name Anitrazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63119-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
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Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
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Reaction Step Three
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3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
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3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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